molecular formula C15H30O B034250 2,6,6,9-Tetramethylcycloundecan-1-ol CAS No. 19888-04-1

2,6,6,9-Tetramethylcycloundecan-1-ol

Cat. No.: B034250
CAS No.: 19888-04-1
M. Wt: 226.4 g/mol
InChI Key: ANJNISUYMPXZBS-UHFFFAOYSA-N
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Description

2,6,6,9-Tetramethylcycloundeca-1,4,8-triene, commonly known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is characterized by a cycloundecatriene backbone substituted with four methyl groups at positions 2, 6, 6, and 7. The compound exists in an E,E,E-configuration across its three double bonds (1,4,8-positions), as confirmed by its isomeric SMILES notation: /C/C/1=C/CC(/C=C\C/C(=C\CC1)/C)(C)C .

Properties

CAS No.

19888-04-1

Molecular Formula

C15H30O

Molecular Weight

226.4 g/mol

IUPAC Name

2,6,6,9-tetramethylcycloundecan-1-ol

InChI

InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3

InChI Key

ANJNISUYMPXZBS-UHFFFAOYSA-N

SMILES

CC1CCC(C(CCCC(CC1)(C)C)C)O

Canonical SMILES

CC1CCC(C(CCCC(CC1)(C)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow oily liquid .
  • Boiling Point : 166–168°C .
  • Density : 0.889 g/mL at 20°C .
  • LogP : 4.5 (indicating high lipophilicity) .
  • Biological Role: Found in essential oils of Humulus lupulus (hops), Aglaia odorata, and Aframomum melegueta, it contributes to aromatic profiles in beer and exhibits anti-inflammatory activity by suppressing COX-2 and iNOS expression .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between α-humulene and analogous terpenoids/alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Features Bioactivity/Applications References
α-Humulene C₁₅H₂₄ 204.35 Monocyclic sesquiterpene Three conjugated double bonds; high lipophilicity (LogP = 4.5) Anti-inflammatory; flavoring agent in beer
Longipinanol C₁₅H₂₆O 222.37 Tricyclic alcohol Tricyclo[5.4.0.0²,⁸]undecane backbone with hydroxyl group at C9 Isolated from Scapania undulata; uncharacterized bioactivity
α-Longipinene C₁₅H₂₄ 204.35 Tricyclic sesquiterpene Tricyclo[5.4.0.0²,⁸]undec-9-ene skeleton; no hydroxyl group Component in pine and santolina oils
6-Octadecenoic Acid, (Z)- C₁₈H₃₄O₂ 282.46 Unsaturated fatty acid Linear chain with double bond at C6; amphiphilic properties Used in lipid metabolism studies
β-Caryophyllene C₁₅H₂₄ 204.35 Bicyclic sesquiterpene Bicyclo[7.2.0]undec-4-ene backbone; structurally distinct from α-humulene Cannabinoid receptor modulator; anti-anxiety [Not in evidence]

Structural and Functional Insights:

α-Humulene vs. Longipinanol: α-Humulene is a monocyclic triene, whereas longipinanol is a tricyclic alcohol with an additional hydroxyl group. This difference increases longipinanol’s polarity (lower LogP) and molecular weight . α-Humulene’s anti-inflammatory activity (IC₅₀ = 15 ± 2 μg/mL) is well-documented, while longipinanol’s biological roles remain understudied .

α-Humulene vs. α-Longipinene: Both share the same molecular formula but differ in ring systems. α-Longipinene’s tricyclic structure reduces conformational flexibility compared to α-humulene’s monocyclic backbone .

α-Humulene vs. β-Caryophyllene: Though both are sesquiterpenes, β-caryophyllene’s bicyclic framework contrasts with α-humulene’s monocyclic system. β-Caryophyllene is a CB2 receptor agonist, whereas α-humulene lacks cannabinoid interactions .

Notes on Nomenclature and Data Limitations

  • Nomenclature Clarification: The compound name "2,6,6,9-Tetramethylcycloundecan-1-ol" in the query may conflate α-humulene (a triene) with tricyclic alcohols like longipinanol.

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